4-氨基-N-(4-苯氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

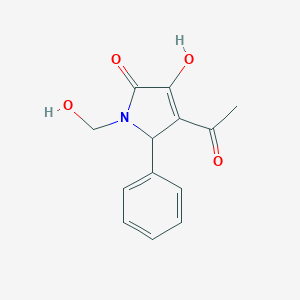

4-amino-N-(4-phenoxyphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C19H16N2O2 and a molecular weight of 304.34 .

Synthesis Analysis

The synthesis of benzamides, including compounds similar to 4-amino-N-(4-phenoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a phenoxyphenyl group attached to the nitrogen of the amide group . The exact mass of the molecule is 304.121185 Da .Physical And Chemical Properties Analysis

4-amino-N-(4-phenoxyphenyl)benzamide has a molecular weight of 304.34 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用

- Role of 4-amino-N-(4-phenoxyphenyl)benzamide : This compound serves as a crucial intermediate in the industrial synthesis of P.Y. 181. It replaces less efficient methods by offering a safer, cost-effective, and high-yield pathway .

- Methods : In vivo biochemical tests can assess the effectiveness of these amides in different applications .

Pigment Yellow 181 (P.Y. 181) Synthesis

Antibacterial and Antioxidant Research

Catalyst Development

未来方向

作用机制

Target of Action

The primary target of 4-amino-N-(4-phenoxyphenyl)benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a part of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter), which plays a crucial role in maintaining salt balance in the body .

Mode of Action

4-amino-N-(4-phenoxyphenyl)benzamide acts as an inhibitor of SPAK . By inhibiting SPAK, it disrupts the WNK-OSR1/SPAK-NCC cascade, which is responsible for salt-sensitive hypertension .

Biochemical Pathways

The compound affects the WNK-OSR1/SPAK-NCC pathway. This pathway is involved in the regulation of electrolyte balance, and its abnormal activation can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can potentially prevent this condition.

Pharmacokinetics

The compound’s molecular weight (30434) and formula (C19H16N2O2) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of SPAK by 4-amino-N-(4-phenoxyphenyl)benzamide can disrupt the WNK-OSR1/SPAK-NCC cascade, potentially preventing the development of salt-sensitive hypertension . This makes it a promising candidate for a new class of antihypertensive drugs .

Action Environment

The action of 4-amino-N-(4-phenoxyphenyl)benzamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

属性

IUPAC Name |

4-amino-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPUIPZIPYDMAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-phenoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N~1~-[3-(piperidinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide](/img/structure/B394743.png)

![3-Benzylidene-4-(2-fluorophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B394744.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B394745.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B394748.png)

![Methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394749.png)

![3-[Bis(5-chloro-2-thienyl)methylene]quinuclidine](/img/structure/B394750.png)

![3-(1,3-Benzodioxol-5-ylmethylene)-4-(4-bromophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B394751.png)

![4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B394754.png)

![2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394755.png)

![8-amino-5-(1,3-benzodioxol-5-yl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B394757.png)

![2-(4-chloro-2-cyclohexylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B394760.png)